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Compound of Interest

Compound Name: BPR1K871

cat. No.: B15579909

An In-Depth Technical Guide to the Mechanism of Action of BPR1K871 in Acute Myeloid
Leukemia (AML)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

BPR1K871 is a potent, quinazoline-based, multi-kinase inhibitor under investigation as a
therapeutic agent for Acute Myeloid Leukemia (AML) and other malignancies.[1][2] Its primary
mechanism of action involves the dual inhibition of FMS-like tyrosine kinase-3 (FLT3) and
Aurora Kinases A and B (AURKA/B), two key protein families implicated in the pathogenesis of
AML.[1][3] By targeting both a critical cell surface receptor driving leukemic proliferation and
essential regulators of mitosis, BPR1K871 demonstrates robust anti-proliferative activity in
AML models, particularly those harboring FLT3-ITD mutations.[1][2] Preclinical data from in
vitro and in vivo studies have validated its target engagement and efficacy, leading to its
selection as a candidate for clinical development.[1][3][4]

Core Mechanism of Action

BPR1K871 functions as an ATP-competitive inhibitor, targeting the kinase domains of FLT3
and Aurora Kinases. Its action disrupts downstream signaling cascades that are crucial for the
survival, proliferation, and cell cycle progression of leukemic cells.

e FLT3 Inhibition: FMS-like tyrosine kinase-3 is a receptor tyrosine kinase that plays a pivotal
role in the normal development of hematopoietic stem cells.[1] In a significant subset of AML
patients, FLT3 is constitutively activated through mutations, most commonly internal tandem
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duplications (FLT3-ITD), leading to uncontrolled cell proliferation and poor prognosis.[1][5]
BPR1K871 directly inhibits the autophosphorylation of FLT3, thereby blocking downstream
pro-survival pathways such as PI3K-Akt-mTOR.[1][5]

» Aurora Kinase Inhibition: The Aurora kinase family (A, B, and C) are serine/threonine kinases
essential for proper mitotic progression, including centrosome maturation, spindle assembly,
and cytokinesis.[3] Their overexpression is common in various cancers, including AML, and
is associated with genomic instability. BPR1K871 inhibits the activity of AURKA and AURKB,
leading to mitotic arrest and subsequent apoptosis.[1][2][3]

The dual-targeting nature of BPR1K871 offers a potential therapeutic advantage over inhibitors
that target a single pathway, addressing both aberrant proliferation signals and fundamental
cell division machinery.

Signaling Pathway and Molecular Interactions

BPR1K871's efficacy stems from its ability to simultaneously interrupt two critical oncogenic

signaling pathways in AML.

Caption: BPR1K871 inhibits FLT3 and Aurora Kinase pathways in AML.

Quantitative Data

The potency and efficacy of BPR1K871 have been quantified through various in vitro assays.

ble 1: Ki hibi ivity of E

Target Kinase ICs0 (NM) Reference
FLT3 19 [11[3][6]
Aurora Kinase A (AURKA) 22 [11[3][6]
Aurora Kinase B (AURKB) 13 [3]

ICso0: The half-maximal inhibitory concentration, representing the concentration of the drug
required to inhibit the activity of the target kinase by 50%.
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Table 2: Anti-proliferative Activity of BPR1K871 in AML

Cell Lines
Cell Line FLT3 Status ECso (nM) Reference
MOLM-13 FLT3-ITD Positive ~5 [1][21[3]
MV4-11 FLT3-ITD Positive ~5 [1]12113]
U937 FLT3 Negative 8050 [1]

ECso: The half-maximal effective concentration, representing the concentration of the drug that
induces a response halfway between the baseline and maximum after a specified exposure
time.

Experimental Protocols & Workflows

The mechanism of action was elucidated through a series of key experiments. The following
are representative protocols based on the cited literature.

Western Blot Analysis for Target Modulation

This experiment confirms that BPR1K871 inhibits the phosphorylation of its target kinases
within AML cells.

Methodology:

Cell Culture: MV4-11 cells are cultured in appropriate media supplemented with fetal bovine
serum.

o Treatment: Cells are treated with varying concentrations of BPR1K871 (e.g., 0, 2, 10, 50,
100 nM) for a defined period (e.g., 2 hours).

o Cell Lysis: Post-treatment, cells are harvested and lysed using a radioimmunoprecipitation
assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein
phosphorylation states.

o Protein Quantification: The total protein concentration in each lysate is determined using a
BCA (bicinchoninic acid) assay to ensure equal loading.
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o SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size
via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then
transferred to a polyvinylidene difluoride (PVDF) membrane.

e Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum
albumin) and then incubated with primary antibodies specific for phospho-FLT3 (Tyr591),
total FLT3, phospho-AURKA (Thr288), total AURKA, and a loading control (e.g., GAPDH or
B-actin).

e Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-
conjugated secondary antibody. The signal is detected using an enhanced
chemiluminescence (ECL) substrate and imaged.

Experimental Workflow for Target Validation Expected Outcome

2. Treat with BPRIK871 3. Lyse Cells & 4. SDS-PAGE I wet R i
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""" Dose-dependent decrease in

1. Culture MV4-11
(FLT3-ITD+) AML Cells

Click to download full resolution via product page

Caption: Workflow for validating BPR1K871 target engagement via Western Blot.

In Vitro Anti-Proliferative Assay

This assay quantifies the ability of BPR1K871 to inhibit the growth of cancer cell lines.
Methodology:

o Cell Seeding: AML cells (e.g., MOLM-13, MV4-11) are seeded into 96-well plates at a
predetermined density.

o Compound Dilution: BPR1K871 is prepared in a serial dilution series to cover a wide range
of concentrations.
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Treatment: The cells are treated with the serially diluted compound and incubated for a
standard period (e.g., 72 hours).

Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®
(which measures ATP levels) or MTS reagent.

Data Analysis: The luminescence or absorbance readings are normalized to untreated
controls. The resulting dose-response curve is fitted using a non-linear regression model to
calculate the ECso value.

In Vivo Xenograft Model Efficacy Study

This experiment evaluates the anti-tumor activity of BPR1K871 in a living organism.

Methodology:

Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.

Tumor Implantation: Human AML cells (e.g., MV4-11 or MOLM-13) are subcutaneously
injected into the flanks of the mice.

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200
mms3).

Randomization and Dosing: Mice are randomized into vehicle control and treatment groups.
BPR1K871 is administered via a clinically relevant route (e.g., intravenous injection) at
various doses (e.g., 3-20 mg/kg) on a defined schedule.[1]

Monitoring: Tumor volume and mouse body weight are measured regularly throughout the
study to assess efficacy and toxicity, respectively.

Endpoint: The study is concluded when tumors in the control group reach a predetermined
size. Tumors are often excised for further pharmacodynamic (e.g., Western blot) analysis.

Conclusion

BPR1K871 is a promising preclinical candidate for AML therapy, distinguished by its multi-

kinase inhibitory profile against FLT3 and Aurora Kinases. Its mechanism of action is well-
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supported by robust in vitro and in vivo data demonstrating potent inhibition of key oncogenic
pathways, leading to strong anti-proliferative effects in relevant AML models.[1][2] The
progression of BPR1K871 into clinical trials will be crucial in determining its therapeutic
potential in AML patients.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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